molecular formula C16H25N5O2 B7161279 N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7161279
M. Wt: 319.40 g/mol
InChI Key: BYNAJNJJJASYTM-UHFFFAOYSA-N
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Description

N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxadiazole ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-7-12(8-2)21-13(9-10(3)19-21)14-17-15(20-23-14)16(5,6)18-11(4)22/h9,12H,7-8H2,1-6H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNAJNJJJASYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)C2=NC(=NO2)C(C)(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of a suitable hydrazine derivative with a diketone. The oxadiazole ring is then formed by cyclization of the appropriate nitrile oxide with a hydrazine derivative. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates. Purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxadiazole ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Investigating its potential as a bioactive compound, possibly as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its therapeutic potential in treating diseases, given its unique structure that might interact with biological targets in novel ways.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[5-(5-methyl-2-pentan-3-ylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

What sets this compound apart is the combination of these three functional groups in a single molecule, which could result in unique biological and chemical properties not seen in simpler compounds.

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